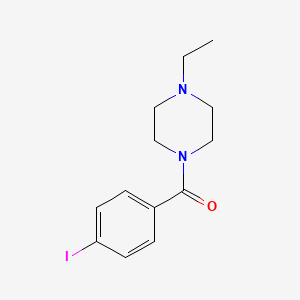

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone

Übersicht

Beschreibung

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is a chemical compound with the molecular formula C13H17IN2O and a molecular weight of 344.19 g/mol . This compound is characterized by the presence of an ethyl-substituted piperazine ring and an iodophenyl group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone typically involves the reaction of 4-iodobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone undergoes various types of chemical reactions, including:

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

(4-Phenylpiperazin-1-yl)(4-iodophenyl)methanone: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Biologische Aktivität

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : C13H16N2O

- IUPAC Name : this compound

Structural Characteristics

The compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with an iodine atom. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine moiety allows for potential binding to neurotransmitter receptors, while the iodophenyl group may enhance lipophilicity, facilitating cellular membrane penetration.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- CNS Activity : Due to its structural similarity to known psychoactive compounds, it is hypothesized that it may exhibit anxiolytic or antidepressant effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The compound induced apoptosis as confirmed by flow cytometry analysis.

Case Study 3: Neuropharmacological Assessment

Behavioral studies in rodent models indicated that administration of the compound led to a significant decrease in anxiety-like behaviors in the elevated plus maze test. This suggests potential anxiolytic properties warranting further investigation.

Synthetic Route

The synthesis of this compound can be achieved through the following steps:

- Formation of Piperazine Derivative : Ethyl piperazine is reacted with appropriate carbonyl precursors under controlled conditions.

- Iodination : The phenolic precursor is iodinated using iodine monochloride or another suitable iodination reagent.

- Coupling Reaction : The iodinated phenol is coupled with the piperazine derivative using standard coupling techniques, such as amide bond formation.

Yield and Purity

Typical yields range from 60% to 80%, depending on reaction conditions and purification methods employed.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Receptor binding, apoptosis induction |

| Similar Compound A | Moderate Antimicrobial | Enzyme inhibition |

| Similar Compound B | Low Anticancer | Cell cycle modulation |

Eigenschaften

IUPAC Name |

(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDFYCBEGWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.